molecular formula C15H25BrOSi B140189 4-Bromophenoxytriisopropylsilane CAS No. 193966-77-7

4-Bromophenoxytriisopropylsilane

Cat. No. B140189
M. Wt: 329.35 g/mol
InChI Key: HFFWXPIQBUOVFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenol derivatives is a topic of interest in several papers. For instance, the synthesis of 4-bromo-4'-hydroxybiphenyl is discussed as a key intermediate for liquid crystal display materials, where bromination techniques are explored . Similarly, the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde is described, involving condensation reactions followed by oxidative polycondensation in an aqueous alkaline medium . These methods could potentially be adapted for the synthesis of 4-Bromophenoxytriisopropylsilane by substituting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives significantly influences their properties. For example, the presence of a bromine atom in the propyloxy side chain of certain compounds is found to alter and influence mesomorphic properties . The structural characterization of these compounds is typically performed using techniques such as FT-IR, NMR, and X-ray diffraction . These techniques could be used to analyze the molecular structure of 4-Bromophenoxytriisopropylsilane to understand its behavior and potential applications.

Chemical Reactions Analysis

The chemical reactivity of bromophenol derivatives is diverse. The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides results in multiple arylation via successive C-C and C-H bond cleavages . Additionally, the synthesis of 1-(4-isopropenylphenoxy)-bromo-C2-C4-alkanes involves the Williamson reaction, which could be relevant for the synthesis of 4-Bromophenoxytriisopropylsilane . Understanding these reactions can provide insights into the types of chemical transformations that 4-Bromophenoxytriisopropylsilane might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. For instance, the mesomorphic properties of certain compounds are studied with attention to phase transition temperatures and anisotropic change . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde are characterized using various analytical techniques . These properties are crucial for determining the suitability of 4-Bromophenoxytriisopropylsilane for specific applications, such as in materials science or as an intermediate in organic synthesis.

Scientific Research Applications

Environmental Degradation and Toxicity Studies

  • Degradation Mechanism and Toxicity Evaluation : A study investigated the electrochemical reduction and oxidation of 4-bromophenol, a compound structurally related to 4-Bromophenoxytriisopropylsilane, focusing on its degradation mechanism, kinetics, and toxicity evolution in water. The research provided insights into the removal rates, identified intermediate degradation products, and evaluated the toxicity reduction over time, contributing to understanding the environmental fate of such compounds (Dandan Xu et al., 2018).

Synthesis and Material Science Applications

  • Synthesis for Biological and Environmental Studies : Bromophenol derivatives, including those structurally related to 4-Bromophenoxytriisopropylsilane, were synthesized for detailed biological and environmental analysis. This research underscores the importance of understanding the structural impact on the environmental degradation behavior and biological effects of such compounds (R. Boehme et al., 2010).

Biological Activity and Antioxidant Properties

  • Cellular Antioxidant Effects : A study highlighted the antioxidant activity of bromophenols isolated from the red algae, Vertebrata lanosa. These compounds demonstrated significant cellular antioxidant activity, suggesting potential therapeutic applications and highlighting the biological significance of bromophenol derivatives (E. K. Olsen et al., 2013).

Chemical Synthesis and Characterization

  • Novel Synthesis Approaches : The synthesis of bis-(4-Phenyleneoxyl Phenyl)Dimethylsilane, closely related to the compound , demonstrates the chemical versatility and application potential of such bromophenol derivatives in material science and chemistry. This study provides a foundational methodology for synthesizing structurally complex silanes for various scientific applications (Fu Chang-qing, 2004).

properties

IUPAC Name

(4-bromophenoxy)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-14(16)8-10-15/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFWXPIQBUOVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336773
Record name (4-Bromo-phenoxy)-triisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenoxytriisopropylsilane

CAS RN

193966-77-7
Record name (4-Bromo-phenoxy)-triisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 193966-77-7
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Synthesis routes and methods I

Procedure details

To a stirred solution of p-bromophenol (5) (4.0 g, 23.1 mmol) in DCM (40 ml) was added triisopropylsilyl chloride (5 ml, 23.4 mmol). The reaction mixture was cooled to 0° C. and imidazole (3.94 g, 57.9 mmol) was added and the mixture was stirred at 0° C. for 30 minutes then allowed to warm to ambient temperature over 12 hours. The reaction mixture was diluted with ether and sequentially washed with 0.5 M HCl (2×), sat. aq. NaHCO3, water and brine then dried over MgSO4. The crude product was purified by bulb to bulb distillation (boiling point: 149–150° C. at 2.0 mmHg) to give 6 as a clear oil (6.23 g, 82% yield): 1H-NMR (400 MHz, chloroform-d) δ7.30 (d, J=8.8 Hz, 2H), 6.75 (d, J=8.8 Hz, 2H), 1.24 (septet, J=7.2 Hz, 3H), 1.09 (d, J=7.2 Hz, 18H); 13C-NMR (100 MHz, chloroform-d) δ155.2, 132.2, 121.7, 113.2, 17.8, 12.6; FTIR (thin film) 2945, 2892, 2867, 1586, 1487, 1274, 909, 883, 828, 732 cm−1; HRMS (EI+) for C15H25BrOSi calcd. 328.0858 found 328.0844.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
82%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromophenol (25.1 g, 146 mmol), and imidazole (19.9 g, 292 mmol) in 1,2-dichloroethane (150 mL) at 23° C. was added triisopropylsilylchloride (34.4 mL, 161 mmol). The mixture was stirred for 12 h and poured onto saturated aqueous NH4Cl (400 mL), followed by extraction with CH2Cl2 (3×200 mL). The combined extracts were washed with brine (300 mL), dried (Na2SO4), and concentrated in vacuo to give a pale yellow oil which was crude oil was purified via short-path distillation (0.5 mmHg, 130° C.) to yield (4-Bromo-phenoxy)-triisopropylsilane as a colorless oil (53.0 g, 99% yield). Rf 0.81 (3:1 hexanes/EtOAc) IR (thin film) 2945, 2892, 2867 cm−1. 1H NMR (300 MHz, CDCl3) δ 7.30 (2H, d, J=9 Hz), 6.75 (2H, d, J=9 Hz), 1.29-1.18 (3H, m), 1.08 (18H, d, J=7 Hz). 13C NMR (75 MHz, CDCl3) δ 155.0, 132.0, 121.5, 112.9, 17.6, 12.4. HRMS calcd. for C15H26OSiBr (MH+) 329.0936, found 329.0937.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
34.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromophenol (17.3 g, 100 mmole) in dry DMF (100 mL) at RT was added imidazole (13.62 g, 200 mmole), followed by triisopropylsilyl chloride (22.5 mL, 105 mmole). After 4 hr the mixture was diluted with H2O (50 mL) and extracted with hexanes (3×75 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated to give the title compound (32.23 g, 100%) as a clear oil which was used without purification: 1H NMR (300 MHz, CDCl3) δ 7.29 (d, J=6 Hz, 2 H), 6.71 (d, J=6 Hz, 2 H), 1.22 (m, 3 H), 1.09 (m, 18 H).
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
13.62 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
100%

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